molecular formula C9H18O3 B1382324 Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate CAS No. 1803604-64-9

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate

Cat. No.: B1382324
CAS No.: 1803604-64-9
M. Wt: 174.24 g/mol
InChI Key: UNEVQPDIKBMDRY-UHFFFAOYSA-N
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Description

It is a derivative of ibuprofen, which is one of the most commonly used NSAIDs worldwide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate typically involves the esterification of 4-hydroxy-2,2-dimethylbutanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2,2-dimethylbutanoate.

    Reduction: Formation of 4-hydroxy-2,2-dimethylbutanol.

    Substitution: Formation of various substituted esters depending on the reagent used.

Scientific Research Applications

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular processes and enzyme activities.

    Medicine: Studied for its anti-inflammatory and analgesic properties, as well as its potential use in treating various inflammatory conditions.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, widely used as an NSAID.

    Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID used for its anti-inflammatory and pain-relieving effects.

Uniqueness

This compound is unique in its enhanced solubility and faster onset of action compared to its parent compound, ibuprofen. This makes it particularly useful in formulations where rapid pain relief is desired .

Properties

IUPAC Name

propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEVQPDIKBMDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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